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Compound of Interest

Compound Name: Brallobarbital

Cat. No.: B1196821

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic techniques used to
elucidate and confirm the chemical structure of Brallobarbital. The protocols outlined below
are intended to serve as a guide for the qualitative and quantitative analysis of this compound.

Chemical Information

Brallobarbital is a barbiturate derivative characterized by the presence of both an allyl and a
2-bromoallyl substituent at the 5-position of the barbituric acid ring.[1]
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Property Value
5-(2-bromoprop-2-en-1-yl)-5-(prop-2-en-1-

UPAC Name yl)(-l,3-diazip:la:e-z,4,6-t>r/iineg] i

Molecular Formula C10H11BrN203]3]

Molecular Weight 287.11 g/mol [3]

CAS Number 561-86-4[2]

Chemical Structure

Mass Spectrometry Analysis

Mass spectrometry is a primary technique for the identification and quantification of
Brallobarbital. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid
Chromatography-Mass Spectrometry (LC-MS) are applicable methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and sensitive detection of Brallobarbital, often following
a derivatization step to improve volatility and chromatographic performance.

2.1.1. Predicted Fragmentation Pattern
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The electron ionization (EI) mass spectrum of Brallobarbital is characterized by several key
fragments. The molecular ion peak is often weak or absent due to the lability of the molecule.[4]
[5] The fragmentation pattern is dominated by the loss of the allyl and bromoallyl side chains.

Table 1: Key Mass Fragments of Brallobarbital from GC-MS (EI)

Proposed Fragment

mlz ) Relative Intensity
Identity

286/288 [M]* (Molecular lon) Low
[M - CsHs]* (Loss of allyl

245/247 Moderate
group)

207 [M - Br]* High[2]

[M - C3HaBr]* (Loss of )
165 High[2]
bromoallyl group)

41 [CsHs]* (Allyl cation) High[2]

Note: The presence of bromine (isotopes 7°Br and 8Br in approximately 1:1 ratio) will result in
characteristic isotopic patterns for bromine-containing fragments (e.g., M and M+2 peaks).

2.1.2. GC-MS Experimental Protocol

This protocol is a general guideline and may require optimization for specific instrumentation
and sample matrices.

I. Sample Preparation (from Urine)

To 1 mL of urine, add an internal standard (e.g., 5,5-diethylbarbituric acid).

Adjust the pH to 5-6 with an appropriate buffer (e.g., acetate buffer).

Perform liquid-liquid extraction with 5 mL of an organic solvent (e.g., a mixture of chloroform
and isopropanol, 9:1 v/v).

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
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o Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of
nitrogen at 40°C.

e Reconstitute the residue in 100 pL of ethyl acetate for GC-MS analysis. For improved peak
shape and volatility, derivatization (e.g., methylation with trimethylanilinium hydroxide) can be
performed.[1]

[I. Instrumentation and Conditions

e Gas Chromatograph: Agilent 7890B GC or equivalent.

e Column: HP-5ms (30 m x 0.25 mm, 0.25 um) or equivalent.
e Injector Temperature: 250°C.

o Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C
at 15°C/min, and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e Injection Volume: 1 pL in splitless mode.

e Mass Spectrometer: Agilent 5977A MSD or equivalent.
« lonization Mode: Electron lonization (El) at 70 eV.

e Mass Range: m/z 40-400.

e Source Temperature: 230°C.

e Quadrupole Temperature: 150°C.

2.1.3. GC-MS Workflow Diagram
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Caption: Workflow for the GC-MS analysis of Brallobarbital.

Infrared (IR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional
groups present in the Brallobarbital molecule.

Predicted IR Absorption Bands

The IR spectrum of Brallobarbital is expected to show characteristic absorption bands
corresponding to the functional groups of the barbiturate ring and the allyl and bromoallyl side
chains.

Table 2: Predicted IR Absorption Bands for Brallobarbital
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Wavenumber (cm~?) Functional Group Vibrational Mode
3200-3100 N-H Stretching

3100-3000 =C-H Stretching (alkene)
2980-2850 C-H Stretching (alkane)
1750-1680 C=0 Stretching (amide, imide)
1650-1630 Cc=C Stretching (alkene)
1440-1395 C-N Stretching

990-910 =C-H Bending (alkene)
750-650 C-Br Stretching

FTIR Experimental Protocol

This protocol describes the analysis of a solid sample of Brallobarbital using an Attenuated
Total Reflectance (ATR) accessory, which requires minimal sample preparation.[6][7]

I. Sample Preparation

e Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[7]

e Place a small amount of the solid Brallobarbital sample onto the ATR crystal.

o Apply consistent pressure to ensure good contact between the sample and the crystal.
[I. Instrumentation and Conditions

e Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

e Accessory: Universal ATR (UATR) accessory.[7]

e Spectral Range: 4000-400 cm~1.[7]

e Resolution: 4 cm~1.[7]

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b1196821?utm_src=pdf-body
https://www.researchgate.net/profile/Rakesh-Patel-39/publication/358606106_Quantitative_Analytical_applications_of_FTIR_Spectroscopy_in_Pharmaceutical_and_Allied_Areas/links/620b3ec2afa8884cabe4a6ce/Quantitative-Analytical-applications-of-FTIR-Spectroscopy-in-Pharmaceutical-and-Allied-Areas.pdf
https://www.mdpi.com/1424-8247/15/6/763
https://www.mdpi.com/1424-8247/15/6/763
https://www.benchchem.com/product/b1196821?utm_src=pdf-body
https://www.mdpi.com/1424-8247/15/6/763
https://www.mdpi.com/1424-8247/15/6/763
https://www.mdpi.com/1424-8247/15/6/763
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[7]

e Background: A background spectrum of the clean, empty ATR crystal should be collected
before analyzing the sample.

FTIR Analysis Workflow Diagram
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Caption: Workflow for the FTIR analysis of Brallobarbital.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of
Brallobarbital. While specific NMR data for Brallobarbital is not readily available in the
literature, the expected chemical shifts can be predicted based on the structure and data from
similar barbiturates.

Predicted *H NMR Chemical Shifts

Table 3: Predicted *H NMR Chemical Shifts for Brallobarbital

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.mdpi.com/1424-8247/15/6/763
https://www.benchchem.com/product/b1196821?utm_src=pdf-body-img
https://www.benchchem.com/product/b1196821?utm_src=pdf-body
https://www.benchchem.com/product/b1196821?utm_src=pdf-body
https://www.benchchem.com/product/b1196821?utm_src=pdf-body
https://www.benchchem.com/product/b1196821?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~11.0 Singlet 2H N-H (barbiturate ring)
5.7-5.9 Multiplet 1H -CH=CHz2 (allyl)
5.0-5.2 Multiplet 2H -CH=CHz: (allyl)
) =CH2 (bromoallyl, one
~5.5 Singlet 1H
proton)
) =CH:z (bromoallyl,
~5.3 Singlet 1H
other proton)
~2.6 Doublet 2H -CHz- (allyl)
~2.8 Singlet 2H -CHz- (bromoallyl)

Note: Solvent is typically DMSO-ds. Chemical shifts are approximate and may vary based on

solvent and concentration.

Predicted *C NMR Chemical Shifts

Table 4: Predicted 3C NMR Chemical Shifts for Brallobarbital
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Chemical Shift (6, ppm) Assignment

~170 C=0 (barbiturate ring)
~150 C=0 (barbiturate ring)
~132 -CH=CHz2 (allyl)

~125 =C(Br)- (bromoallyl)
~118 -CH=CH: (allyl)

~115 =CH2 (bromoallyl)
~55 C5 of barbiturate ring
~40 -CHa- (allyl)

~42 -CHz- (bromoallyl)

NMR Experimental Protocol

I. Sample Preparation

e Dissolve 5-10 mg of Brallobarbital in approximately 0.7 mL of a suitable deuterated solvent
(e.g., DMSO-ds) in an NMR tube.

e Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already
present in the solvent.

[I. Instrumentation and Conditions

e Spectrometer: Bruker Avance Il 400 MHz or equivalent.
e Probe: 5 mm broadband probe.

e Temperature: 298 K.

e 1HNMR:

o Pulse Program: zg30
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o Number of Scans: 16

o Relaxation Delay: 1.0 s

e 1BC NMR:
o Pulse Program: zgpg30
o Number of Scans: 1024

o Relaxation Delay: 2.0 s

NMR Analysis Logical Diagram
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Caption: Logical workflow for NMR analysis of Brallobarbital.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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